N-Demethyl Vandetanib-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d4 involves the deuteration of the piperidine ring in N-Desmethyl Vandetanib. The process typically includes the following steps:
Deuteration: The piperidine ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The deuterated compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide.
Reduction: Reduction of the quinazoline ring.
Substitution: Substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents like bromine (Br2) or fluorine (F2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Demethyl Vandetanib-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Vandetanib.
Medicine: Used in pharmacokinetic studies to evaluate the distribution and elimination of Vandetanib in the body.
Industry: Utilized in the development of new antitumor drugs and in quality control processes .
Mechanism of Action
N-Demethyl Vandetanib-d4, like Vandetanib, inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. These receptors are involved in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound exerts its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Vandetanib: The non-deuterated analogue.
Vandetanib: The parent compound used in cancer treatment.
Uniqueness
N-Demethyl Vandetanib-d4 is unique due to its deuterium labelling, which makes it a valuable tool in research for tracking metabolic pathways and studying the pharmacokinetics of Vandetanib. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-KXGHAPEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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